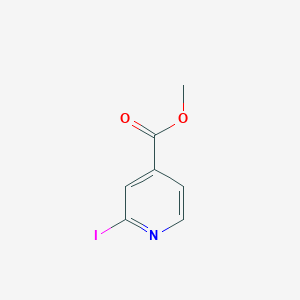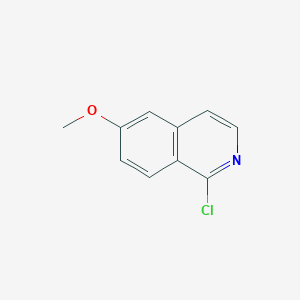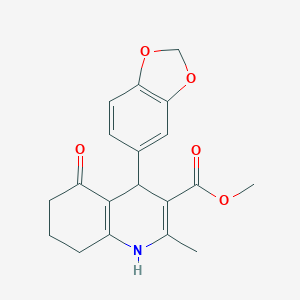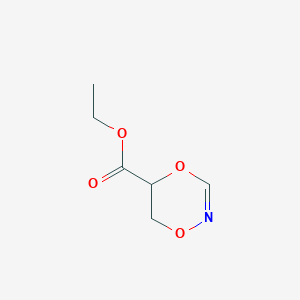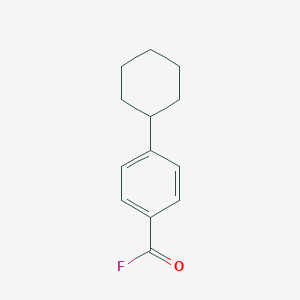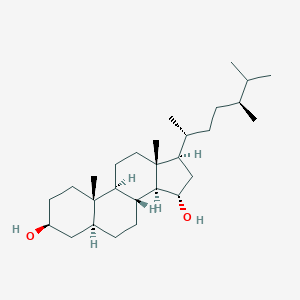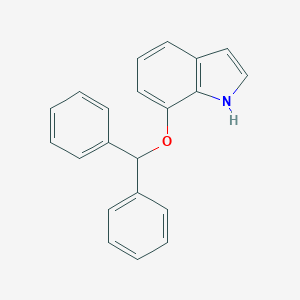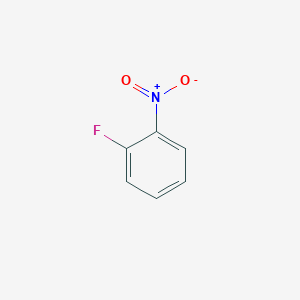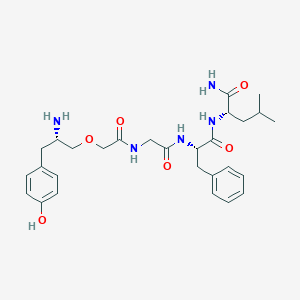
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- is a synthetic opioid peptide that has been extensively studied for its potential therapeutic applications. It is a derivative of the endogenous opioid peptide enkephalin, which is known to play a role in pain modulation and reward pathways in the brain. Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has been shown to have potent analgesic effects and has been studied for its potential use in the treatment of chronic pain and addiction.
Mecanismo De Acción
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- acts on the opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is involved in pain modulation and reward pathways. By binding to these receptors, enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- can produce analgesia and reduce drug-seeking behavior.
Efectos Bioquímicos Y Fisiológicos
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has been shown to produce potent analgesia in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, it can also produce side effects such as respiratory depression, sedation, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified. It also has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and their role in pain modulation and addiction. However, enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- can produce side effects such as respiratory depression, sedation, and constipation, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)-. One area of research is the development of more potent and selective opioid peptides for the treatment of pain and addiction. Another area of research is the development of opioid peptides with fewer side effects. Finally, there is a need for more research on the long-term effects of opioid peptides on the brain and body, as well as their potential for abuse and addiction.
Métodos De Síntesis
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to yield the final product.
Aplicaciones Científicas De Investigación
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
Número CAS |
133851-90-8 |
|---|---|
Nombre del producto |
Enkephalinamide, tyr(1)-psi-(methyleneoxy)-gly(2)-leu(5)- |
Fórmula molecular |
C28H39N5O6 |
Peso molecular |
541.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[(2S)-2-amino-3-(4-hydroxyphenyl)propoxy]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H39N5O6/c1-18(2)12-23(27(30)37)33-28(38)24(14-19-6-4-3-5-7-19)32-25(35)15-31-26(36)17-39-16-21(29)13-20-8-10-22(34)11-9-20/h3-11,18,21,23-24,34H,12-17,29H2,1-2H3,(H2,30,37)(H,31,36)(H,32,35)(H,33,38)/t21-,23-,24-/m0/s1 |
Clave InChI |
WXVMXEUPLSLIAE-XWGVYQGASA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)COC[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)COCC(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)COCC(CC2=CC=C(C=C2)O)N |
Otros números CAS |
133851-90-8 |
Secuencia |
GFL |
Sinónimos |
1-Tyr-psi-(methyleneoxy)-2-Gly-5-Leu-enkephalinamide enkephalinamide, Tyr(1)-psi-(methyleneoxy)-Gly(2)-Leu(5)- enkephalinamide, tyrosyl(1)-psi-(methylenoxy)-glycyl(2)-leucine(5)- Tyr-(CH2O)-Gly-Leu-EK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)
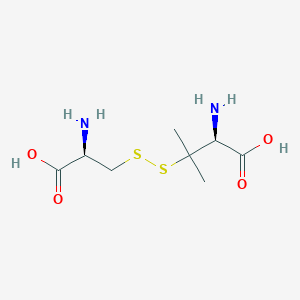

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)
